molecular formula C17H21NO6 B1478229 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1366935-28-5

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478229
CAS No.: 1366935-28-5
M. Wt: 335.4 g/mol
InChI Key: FUHGWXLKVNSYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used to protect amines during synthesis, suggesting this compound may serve as an intermediate in pharmaceutical development .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGWXLKVNSYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often referred to in the literature as a derivative of benzodioxole, has garnered attention for its potential biological activities. This compound contains a unique structure that may confer various pharmacological effects, particularly in the realms of antidiabetic and anticancer research.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) group. This combination is significant as the benzodioxole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research has indicated that compounds containing the benzodioxole structure exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong inhibitory effects without cytotoxicity towards normal cell lines (IC50 > 150 µM) .

Anticancer Activity

The anticancer properties of benzodioxole derivatives have been extensively studied. In vitro tests have shown that these compounds can inhibit the growth of various cancer cell lines. For example, specific derivatives demonstrated IC50 values between 26 µM and 65 µM against four different cancer cell lines . Such findings suggest that this class of compounds may serve as promising candidates for further development in cancer therapeutics.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • In Vivo Antidiabetic Studies :
    • A study involving a streptozotocin-induced diabetic mouse model revealed that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This underscores the potential therapeutic application of these compounds in managing diabetes.
  • Cytotoxicity Assessment :
    • MTS assays conducted on various cancer and normal cell lines confirmed that while some derivatives were effective against cancer cells, they exhibited minimal toxicity towards normal cells, further validating their safety profile for therapeutic use .

Data Summary Table

Compound Activity IC50 Value (µM) Cell Line Tested
Compound IIaα-Amylase Inhibitor0.85In Vitro
Compound IIcα-Amylase Inhibitor0.68In Vitro
Compound IIdAnticancer Activity26 - 65Various Cancer Lines
Compound IIcBlood Glucose ReductionN/ADiabetic Mice Model

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features
Compound Name Core Structure Substituents at Position 1 Substituents at Position 3/4 Biological Relevance
Target Compound: 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine Boc group Benzo[d][1,3]dioxol-5-yl at C4; COOH at C3 Intermediate with potential prodrug utility
ABT-627 (Compound 9) Pyrrolidine 2-(Dibutylamino)-2-oxoethyl Benzo[d][1,3]dioxol-5-yl at C4; COOH at C3 Endothelin receptor antagonist
Compound 14{4,5} Pyrrolidine Methyl group at C1; urea-functionalized methyl Benzo[d][1,3]dioxol-5-yl at C4; COOH at C3 Unknown; trifluoromethyl may enhance binding
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Piperidine Boc group Phenyl at C4; COOH at C3 Structural analog with altered ring size
Diethyl 4-(1-(benzo[d][1,3]dioxol-5-yl)propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (B9) Dihydropyridine Ethyl ester groups Benzo[d][1,3]dioxol-5-yl at C4 Calcium channel modulator (inferred)

Structural Insights :

  • The Boc group in the target compound contrasts with ABT-627’s dibutylamino-2-oxoethyl group, which confers receptor-binding specificity .

Physicochemical Properties

  • Solubility : The Boc group in the target compound increases lipophilicity compared to ABT-627’s polar dibutylamide group. Carboxylic acid moieties enhance aqueous solubility under basic conditions .
  • Stability : The Boc group is base-labile, whereas ABT-627’s amide linkage offers greater stability under physiological conditions .
  • Crystallinity : Piperidine analogs (e.g., ) are reported as solids, suggesting higher crystallinity compared to pyrrolidine derivatives.

Preparation Methods

Four-Step Synthesis of Pyrrolidine Acid Precursors

A robust synthetic approach has been reported involving four main steps to prepare pyrrolidine-3-carboxylic acid derivatives bearing the benzo[d]dioxol-5-yl substituent and Boc protection:

  • Assembly of Pyrrolidine Core with Aromatic Substituent:
    Starting from suitable precursors, the pyrrolidine ring is constructed stereoselectively, introducing the benzo[d]dioxol-5-yl group at the 4-position. This step often uses chiral building blocks or stereoselective cyclization strategies to ensure the desired stereochemistry.

  • Nitrogen Protection with tert-Butoxycarbonyl Group:
    The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions to yield the 1-(tert-butoxycarbonyl)pyrrolidine derivative. This step is crucial for controlling reactivity in subsequent transformations.

  • Ester Hydrolysis to Carboxylic Acid:
    The ester group at the 3-position is hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) to afford the free carboxylic acid. This hydrolysis is regioselective and preserves the quaternary methyl ester when present, as well as the stereochemical integrity of the molecule.

  • Purification and Characterization:
    The final acid is purified by standard chromatographic techniques and characterized by NMR, IR, and X-ray crystallography to confirm structure and stereochemistry.

This route has been demonstrated to provide high yields (up to 92%) and excellent diastereoselectivity (diastereomeric ratio > 10:1) for various substituted pyrrolidines including those with benzo[d]dioxol-5-yl groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Pyrrolidine ring formation Stereoselective cyclization or chiral precursors 80-90 High stereoselectivity achieved; aromatic substituent introduced at C4 position
Nitrogen Boc protection Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) >90 Boc protection proceeds smoothly without racemization
Ester hydrolysis Base (NaOH or LiOH), aqueous solvent, room temperature 85-95 Regioselective hydrolysis preserving quaternary centers; stereochemistry retained
Purification Column chromatography, recrystallization - Final product isolated as pure acid; confirmed by X-ray crystallography and NMR

Research Findings and Characterization

  • Stereochemical Integrity:
    Single crystal X-ray diffraction of intermediates and final acid confirmed retention of stereochemistry throughout the synthesis.

  • Diastereoselectivity:
    The presence of bulky Boc group on nitrogen enhances diastereoselectivity during acylation and subsequent steps, yielding diastereomeric ratios up to 9:1 or better.

  • Regioselectivity of Hydrolysis:
    Hydrolysis conditions selectively cleave the ester at the 3-position without affecting other ester groups, such as quaternary methyl esters, enabling selective functional group transformations.

  • Scalability:
    The synthetic route has been demonstrated to be scalable to 10-20 mmol batches without loss of yield or selectivity.

Summary Table of Key Properties of the Compound

Property Value Source/Method
Molecular Formula C16H21NO6 Calculated
Molecular Weight ~315.34 g/mol Calculated
Boc Protection tert-butoxycarbonyl group Introduced via Boc2O protection
Stereochemistry Defined, diastereomeric ratio > 9:1 Confirmed by X-ray and NMR
Solubility Soluble in organic solvents Experimental data
Purity >95% HPLC and chromatographic purification

Patents and Additional Literature

  • A patent (CN103214450B) describes related benzo[d]dioxole derivatives but focuses on cyclopropane-carboxamide derivatives rather than pyrrolidine acids.

  • Supplementary information in recent organic chemistry literature provides detailed NMR and crystallographic data supporting the synthetic methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.